REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH:4]([OH:6])[CH3:5].C(=O)(OC(Cl)(Cl)Cl)[O:8][C:9](Cl)(Cl)[Cl:10].N1C=CC=CC=1>CCOCC>[Cl:10][C:9]([O:6][CH:4]([CH3:5])[CH2:3][O:2][CH3:1])=[O:8]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
916 mg
|
Type
|
reactant
|
Smiles
|
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for a further 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through wadding
|
Type
|
CUSTOM
|
Details
|
the solvent is carefully evaporated off (35° C. waterbath)
|
Type
|
CUSTOM
|
Details
|
The oily residue (title compound) is subjected to further processing without any purification
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
ClC(=O)OC(COC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |